

Effective Concentration of GSK137647A in Cell Culture: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **GSK137647A**, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120), in a variety of cell culture applications. This document outlines the mechanism of action, summarizes effective concentrations across different cell lines and assays, and provides detailed protocols for key experiments.

Introduction

GSK137647A is a small molecule agonist for FFA4/GPR120, a receptor implicated in metabolic regulation, insulin secretion, and anti-inflammatory responses.[1][2] Its selectivity makes it a valuable tool for investigating the physiological roles of FFA4 activation in various in vitro models. Understanding the effective concentration is critical for designing experiments that yield meaningful and reproducible results.

Mechanism of Action

GSK137647A selectively binds to and activates FFA4/GPR120, a G protein-coupled receptor. This activation triggers downstream signaling cascades primarily through two main pathways:

 Gαq/11 Pathway: Activation of the Gαq/11 subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular



calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for effects such as glucose-stimulated insulin secretion.

 β-Arrestin 2 Pathway: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. This interaction mediates the anti-inflammatory effects of GPR120 activation by inhibiting the TAK1-NF-κB signaling pathway.

These pathways ultimately influence a range of cellular processes, including gene expression, hormone secretion, and inflammatory responses.

Data Presentation: Effective Concentrations of GSK137647A

The effective concentration of **GSK137647A** varies depending on the cell type, the specific assay, and the desired biological endpoint. The following table summarizes reported potency and effective concentrations from various in vitro studies.

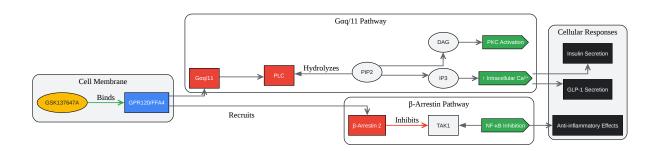


Cell Line	Assay Type	Potency (pEC50/EC50)	Effective Concentration	Reference
Human FFA4- expressing cells	Calcium Mobilization	pEC50: 6.3 (EC50: ~501 nM)	-	[1][3][4]
Mouse FFA4- expressing cells	Calcium Mobilization	pEC50: 6.2	-	
Rat FFA4- expressing cells	Calcium Mobilization	pEC50: 6.1	-	_
HEK293	Calcium Mobilization	pEC50: 7.35	-	_
HEK293	β-arrestin-2 Recruitment	pEC50: 6.75	-	
MIN6 (mouse insulinoma)	Glucose- Stimulated Insulin Secretion	-	50 μΜ	
NCI-H716 (human intestinal)	GLP-1 Secretion	-	100 μΜ	
RAW264.7 (mouse macrophage)	Anti- inflammatory (NO reduction)	-	50 μΜ	_
Caco-2 (human colon adenocarcinoma)	Anti- inflammatory (IL- 6 secretion)	-	30 μΜ	_
U2OS (human osteosarcoma)	Intracellular Calcium Accumulation	-	Not specified	-

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Mandatory Visualizations

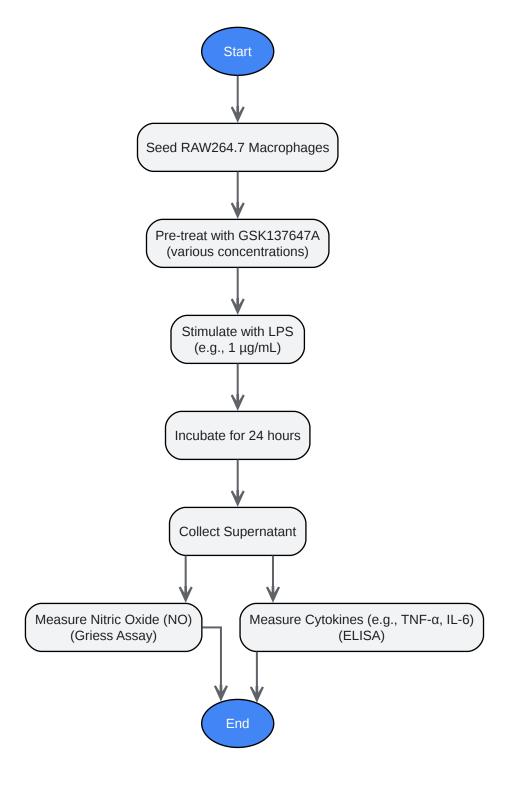




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Caption: GSK137647A signaling through GPR120/FFA4.





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